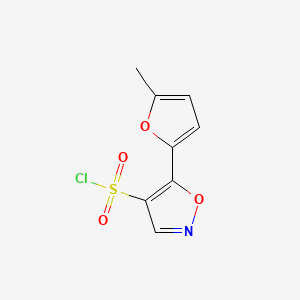
5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride is a complex organic compound that features a furan ring, an oxazole ring, and a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride typically involves multiple steps. One common approach starts with the preparation of 5-methylfurfural from biomass-derived furfural . The furfural undergoes a series of reactions including oxidation, cyclization, and sulfonylation to form the final product. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of renewable biomass sources for the initial raw materials can make the process more sustainable and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The sulfonyl chloride group is highly reactive and can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyl chloride group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of 2,5-dioxopentanyl derivatives .
Applications De Recherche Scientifique
5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The furan and oxazole rings may also interact with various enzymes and receptors, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxymethylfurfural: Another furan derivative with applications in the synthesis of bioactive compounds.
2-Methylfuran: Used in the production of value-added chemicals and fuels.
5-Methylfurfurylamine: Utilized in the synthesis of Schiff base ligands.
Uniqueness
5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride is unique due to its combination of a furan ring, an oxazole ring, and a sulfonyl chloride group.
Propriétés
Numéro CAS |
2803863-21-8 |
|---|---|
Formule moléculaire |
C8H6ClNO4S |
Poids moléculaire |
247.66 g/mol |
Nom IUPAC |
5-(5-methylfuran-2-yl)-1,2-oxazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO4S/c1-5-2-3-6(13-5)8-7(4-10-14-8)15(9,11)12/h2-4H,1H3 |
Clé InChI |
HHEXBNPXZSDMCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C2=C(C=NO2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



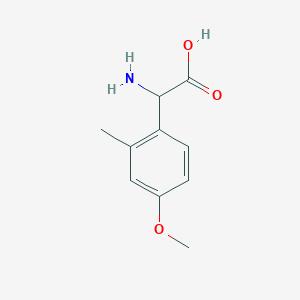
![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazinedihydrochloride](/img/structure/B15315797.png)
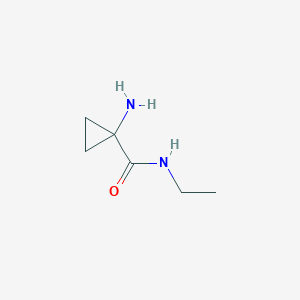
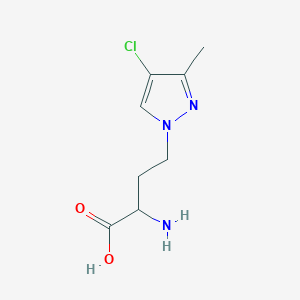

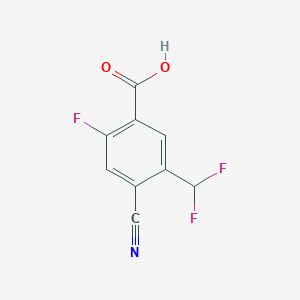
![N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide](/img/structure/B15315833.png)
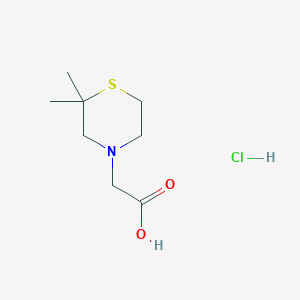
![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B15315851.png)
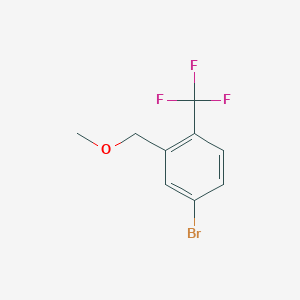

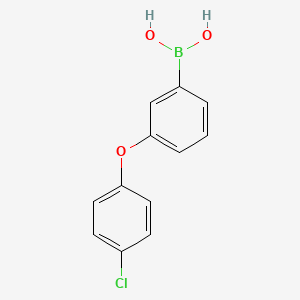
![4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15315887.png)
